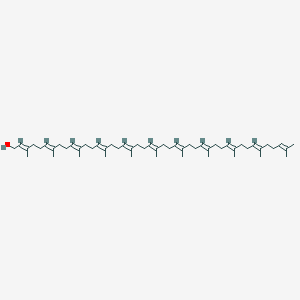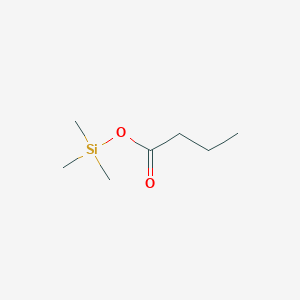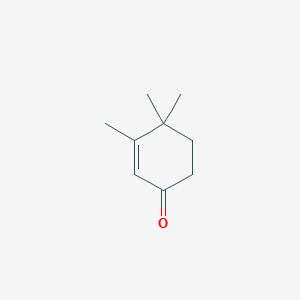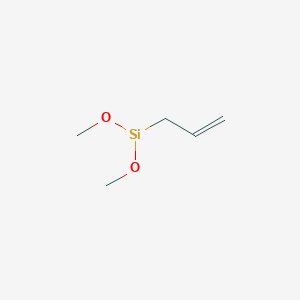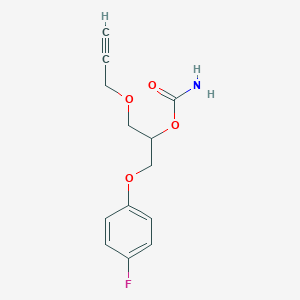
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPPP and has been shown to have a range of biochemical and physiological effects. In
作用机制
FPPP acts as a dopamine reuptake inhibitor, meaning that it increases the level of dopamine in the brain by preventing its reuptake. This mechanism of action is similar to that of cocaine and other stimulants. FPPP has also been shown to have an affinity for the serotonin transporter, although its effects on this system are less well understood.
生化和生理效应
FPPP has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine transporter binding. FPPP has also been shown to have an effect on the reward system in the brain, which may be related to its potential as a tool for studying addiction.
实验室实验的优点和局限性
One advantage of FPPP is its selectivity for the dopamine system, which makes it a useful tool for studying the role of dopamine in the brain. However, FPPP has some limitations, including its potential for abuse and its potential for toxicity at high doses.
未来方向
There are several future directions for research on FPPP, including the development of new derivatives with improved selectivity and reduced toxicity. FPPP may also have potential as a tool for studying the role of dopamine in psychiatric disorders such as schizophrenia and depression. Finally, FPPP may have potential as a therapeutic agent for the treatment of addiction, although more research is needed to explore this possibility.
合成方法
The synthesis of FPPP involves several steps, including the reaction of 4-fluorophenol with propargyl bromide to form 4-fluorophenylpropargyl ether. This compound is then reacted with isopropyl chloroformate to form 1-(4-fluorophenoxy)-3-(prop-2-yn-1-yloxy)-2-propanol. Finally, this compound is treated with carbamic acid to form the carbamate derivative, 1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate.
科学研究应用
FPPP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of neurotransmitters in the brain, particularly the dopamine system. FPPP has also been used to study the effects of drugs on the brain, including the effects of cocaine and amphetamines.
属性
CAS 编号 |
16222-53-0 |
|---|---|
产品名称 |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
分子式 |
C13H14FNO4 |
分子量 |
267.25 g/mol |
IUPAC 名称 |
[1-(4-fluorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-17-8-12(19-13(15)16)9-18-11-5-3-10(14)4-6-11/h1,3-6,12H,7-9H2,(H2,15,16) |
InChI 键 |
ARGRHTWNUMAIHE-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
规范 SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
同义词 |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



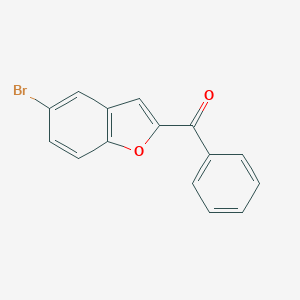
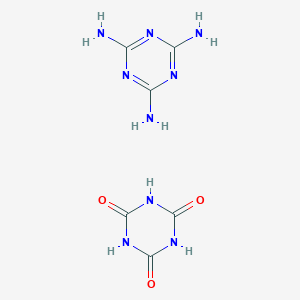
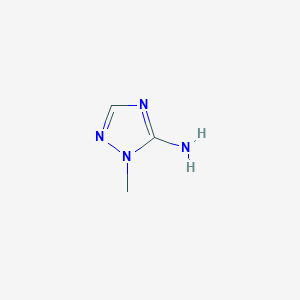
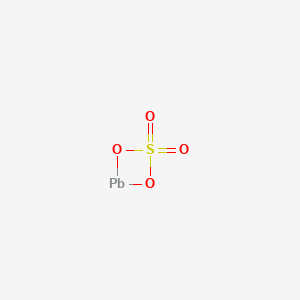
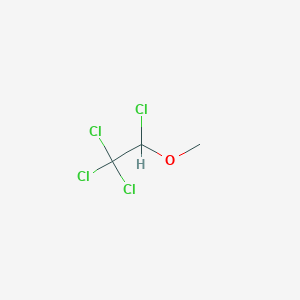
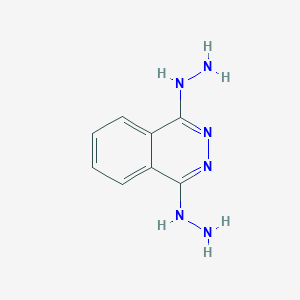
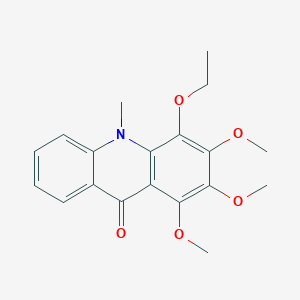
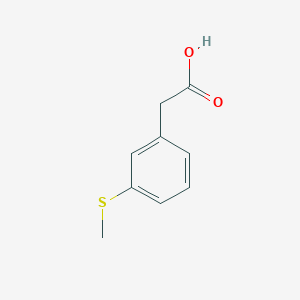
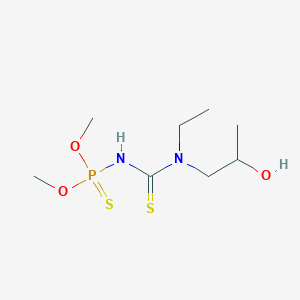
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
